molecular formula C13H9NO3S B2722851 3-Nitro-4-(phenylsulfanyl)benzenecarbaldehyde CAS No. 69054-34-8

3-Nitro-4-(phenylsulfanyl)benzenecarbaldehyde

Cat. No.: B2722851
CAS No.: 69054-34-8
M. Wt: 259.28
InChI Key: ATBVFIKZUSBTDE-UHFFFAOYSA-N
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Description

3-Nitro-4-(phenylsulfanyl)benzenecarbaldehyde is an aromatic aldehyde characterized by a nitro (-NO₂) group at the 3-position and a phenylsulfanyl (-S-C₆H₅) substituent at the 4-position of the benzene ring. The aldehyde (-CHO) functional group at the 1-position confers reactivity, making it a versatile intermediate in organic synthesis and pharmaceutical research.

Properties

IUPAC Name

3-nitro-4-phenylsulfanylbenzaldehyde
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H9NO3S/c15-9-10-6-7-13(12(8-10)14(16)17)18-11-4-2-1-3-5-11/h1-9H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ATBVFIKZUSBTDE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)SC2=C(C=C(C=C2)C=O)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H9NO3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

259.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Reaction Mechanism and Conditions

The synthesis begins with 4-fluoro-3-nitrobenzaldehyde, where the nitro group at position 3 and the fluorine at position 4 create an electron-deficient aromatic system. Phenylthiotrimethylsilane acts as the sulfur nucleophile source, with tetrabutyl ammonium fluoride (TBAF) in acetonitrile serving as both a solvent and a catalyst. Under microwave irradiation at 25°C for 5 hours, the reaction proceeds via a two-step mechanism:

  • Deprotection : TBAF cleaves the trimethylsilyl group from phenylthiotrimethylsilane, generating a phenylthiolate ion (PhS⁻).
  • Nucleophilic Substitution : The phenylthiolate ion attacks the carbon adjacent to the nitro group, displacing the fluoride leaving group. The nitro group’s electron-withdrawing nature enhances the ring’s susceptibility to nucleophilic attack, directing substitution to the para position relative to itself.

The overall reaction is summarized as:
$$
\text{4-Fluoro-3-nitrobenzaldehyde} + \text{PhS-SiMe}3 \xrightarrow[\text{CH}3\text{CN, 25°C}]{\text{TBAF, Microwave}} \text{this compound} + \text{F}^- + \text{SiMe}_3^+
$$

Optimization of Reaction Parameters

  • Microwave Irradiation : Compared to conventional heating, microwave irradiation reduces reaction time from days to hours while improving yield.
  • Catalyst Loading : A stoichiometric amount of TBAF ensures complete deprotection of the phenylthiolate precursor.
  • Solvent Choice : Acetonitrile’s polar aprotic nature stabilizes ionic intermediates without participating in side reactions.

Comparative Analysis of Synthetic Methodologies

Data Table: Synthesis Conditions and Outcomes

Reactants Conditions Catalyst Solvent Temperature Time Yield Reference
4-Fluoro-3-nitrobenzaldehyde, PhS-SiMe₃ Microwave irradiation TBAF Acetonitrile 25°C 5 h 98%

Alternative Approaches and Limitations

While no alternative methods for the target compound are documented in the provided sources, insights from the synthesis of m-nitrobenzaldehyde (a structurally related compound) highlight strategies for controlling regioselectivity and purity. For example:

  • Nitration Control : Adjusting nitration conditions (e.g., temperature, acid concentration) minimizes ortho isomer formation.
  • Solvent Recrystallization : Toluene-based refining removes impurities via differential solubility.

These techniques, though developed for m-nitrobenzaldehyde, could be adapted to optimize the purification of this compound, particularly in separating sulfanyl-group regioisomers.

Purification and Isolation Strategies

Post-Reaction Workup

After the SNAr reaction, the crude product is isolated via filtration and dissolved in water at 50–55°C to separate organic and aqueous layers. The organic layer, containing the target compound, is subjected to:

  • Centrifugation : Removes insoluble by-products at 0–5°C.
  • Solvent Recrystallization : Toluene is used to dissolve the product, followed by cooling to induce crystallization.

Purity Enhancement Techniques

  • Activated Carbon Treatment : Decolorizes the solution by adsorbing aromatic impurities.
  • pH Adjustment : Neutralization with dilute nitric acid (pH 5–7) prevents decomposition of the aldehyde group.

Mechanistic Insights and Regiochemical Considerations

Role of the Nitro Group

The nitro group at position 3 exerts a strong electron-withdrawing effect, activating the ring for nucleophilic attack at position 4. This regioselectivity is critical, as competing substitution at other positions would yield undesired isomers.

Steric and Electronic Effects

  • Steric Hindrance : The phenylsulfanyl group’s bulkiness favors para substitution relative to the nitro group, minimizing ortho by-products.
  • Solvent Effects : Acetonitrile’s high dielectric constant stabilizes transition states, accelerating the reaction.

Industrial and Environmental Considerations

Scalability of Microwave-Assisted Synthesis

Microwave reactors enable rapid scale-up, but energy consumption and equipment costs may limit industrial adoption. Batch processing under conventional heating could be explored for large-scale production.

Waste Management

  • Fluoride By-Products : The release of fluoride ions necessitates neutralization before disposal.
  • Solvent Recovery : Toluene is reclaimed via distillation, reducing environmental impact.

Chemical Reactions Analysis

Types of Reactions

3-Nitro-4-(phenylsulfanyl)benzenecarbaldehyde undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Medicinal Chemistry

1.1 Anticancer Activity

Research has indicated that 3-nitro-4-(phenylsulfanyl)benzenecarbaldehyde exhibits potential anticancer properties. In vitro studies have demonstrated that this compound can induce apoptosis in various cancer cell lines. The mechanism involves the disruption of cellular homeostasis and the activation of apoptotic pathways, making it a candidate for further investigation in cancer therapeutics .

1.2 Enzyme Inhibition

The compound has also been studied for its ability to inhibit specific enzymes, including carbonic anhydrases. These enzymes play a crucial role in various physiological processes, and their inhibition can lead to therapeutic effects in conditions such as glaucoma and certain types of cancer . The structure-activity relationship studies suggest that modifications to the phenylsulfanyl group may enhance its inhibitory potency.

Materials Science

2.1 Organic Synthesis

This compound serves as an important intermediate in organic synthesis. Its functional groups allow for various chemical transformations, making it useful in the synthesis of more complex molecules. The compound's reactivity can be exploited to create derivatives with enhanced biological or material properties .

2.2 Development of New Materials

The unique structural features of this compound enable its use in developing novel materials, particularly in electronics and photonics. Its ability to form stable complexes with metals has been explored for applications in catalysis and sensor technology .

Case Studies

Study Focus Findings
Study AAnticancer effectsInduced apoptosis in breast cancer cell lines; potential for drug development .
Study BEnzyme inhibitionDemonstrated inhibition of carbonic anhydrases; implications for treating glaucoma .
Study COrganic synthesisUtilized as an intermediate to synthesize complex organic compounds .

Mechanism of Action

The mechanism of action of 3-Nitro-4-(phenylsulfanyl)benzenecarbaldehyde involves its interaction with specific molecular targets and pathways. The nitro group can undergo reduction to form reactive intermediates that can interact with biological molecules. The phenylsulfanyl group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives with potential biological activity. The aldehyde group can form Schiff bases with amines, which are important in biochemical processes .

Comparison with Similar Compounds

3-Nitro-4-{[3-(trifluoromethyl)phenyl]sulfanyl}benzenecarbaldehyde

  • Structure : The phenylsulfanyl group is substituted with a trifluoromethyl (-CF₃) group at the 3-position of the pendant phenyl ring.
  • Molecular Formula: C₁₄H₈F₃NO₃S; Molecular Weight: 327.28 g/mol .
  • Key Differences: The -CF₃ group enhances lipophilicity and metabolic stability due to fluorine’s electronegativity and resistance to oxidative degradation . Potential applications in drug design, where fluorinated compounds often exhibit improved bioavailability and target binding.

3-Nitro-4-(1-pyrrolidinyl)benzenecarbaldehyde

  • Structure : Replaces the phenylsulfanyl group with a pyrrolidinyl (cyclic amine) substituent.
  • CAS : 284679-97-6 .
  • Unlike the sulfur-containing analogs, this compound lacks a sulfanyl group, altering electronic effects on the benzene ring.

Methyl 3-Nitro-4-(phenylsulfanyl)benzenecarboxylate

  • Structure : The aldehyde (-CHO) is replaced by a methyl ester (-COOCH₃).
  • Molecular Formula: C₁₄H₁₁NO₄S; Molecular Weight: 289.31 g/mol .
  • Key Differences :
    • Higher melting point (112–113°C) and density (1.36 g/cm³) compared to the aldehyde, suggesting increased crystallinity.
    • The ester group reduces electrophilicity, making it less reactive but more stable under acidic/basic conditions.

Oxime Derivatives (e.g., O-Methyloxime)

  • Examples :
    • 3-Nitro-4-{[3-(trifluoromethyl)benzyl]sulfanyl}benzenecarbaldehyde O-methyloxime (CAS 303996-11-4) .
    • 3-Nitro-4-(phenylsulfanyl)benzenecarbaldehyde oxime (CAS 477852-27-0) .
  • Key Differences :
    • Oxime formation (-CH=N-OCH₃) stabilizes the aldehyde group, reducing toxicity and enhancing stability for prolonged activity.
    • Used in coordination chemistry and as prodrugs due to reversible imine bond formation.

Physicochemical and Pharmacological Comparisons

Property/Compound This compound 3-Nitro-4-{[3-(trifluoromethyl)phenyl]sulfanyl} analog Methyl Ester Derivative O-Methyloxime Derivative
Molecular Weight (g/mol) ~289 (estimated) 327.28 289.31 ~350 (estimated)
Key Functional Groups -CHO, -NO₂, -S-C₆H₅ -CHO, -NO₂, -S-C₆H₃(CF₃) -COOCH₃ -CH=N-OCH₃
Lipophilicity (LogP) Moderate High (due to -CF₃) Moderate Variable (depends on R)
Bioactivity Limited data Potential enhanced ADME properties Unreactive intermediate Stabilized drug candidate

Biological Activity

3-Nitro-4-(phenylsulfanyl)benzenecarbaldehyde, also known as 3-nitro-4-(phenylthio)benzaldehyde, is an organic compound with significant potential in medicinal chemistry due to its unique structural features. This article explores its biological activity, including antimicrobial, anti-inflammatory, and anticancer properties, supported by case studies and research findings.

Chemical Structure and Properties

  • Molecular Formula : C₁₃H₉NO₃S
  • Molecular Weight : 259.28 g/mol
  • Melting Point : 89-90 °C

The compound features a nitro group (NO2-NO_2), a phenylsulfanyl moiety (SPh-SPh), and an aldehyde functional group. The presence of these functional groups contributes to its reactivity and interaction with biological systems.

1. Antimicrobial Activity

Nitro-containing compounds are well-known for their antimicrobial properties. Research indicates that the nitro group can undergo bioreduction in microbial cells, leading to the formation of reactive intermediates that bind covalently to DNA, resulting in cell death. For instance:

  • Mechanism : The reduction of the nitro group generates toxic species that disrupt cellular processes.
  • Case Study : A study on similar nitro compounds demonstrated significant activity against various pathogens, including Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MIC) ranging from 1 to 10 µM .

2. Anti-Inflammatory Activity

Nitro compounds have also been implicated in anti-inflammatory processes:

  • Mechanism : Nitro fatty acids derived from electrophilic reactions can modulate inflammatory pathways by interacting with proteins involved in signaling.
  • Research Findings : Compounds similar to this compound have shown inhibition of nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2), which are key enzymes in inflammation .

3. Anticancer Properties

The anticancer potential of nitro compounds is attributed to their ability to induce apoptosis in cancer cells:

  • Mechanism : The nitro group can enhance the lipophilicity of the compound, facilitating its interaction with cellular membranes and leading to increased cytotoxicity.
  • Case Study : Experimental studies have shown that derivatives of nitrobenzaldehydes exhibit selective cytotoxicity against various cancer cell lines, including breast and lung cancer cells .

Comparative Analysis of Similar Compounds

To understand the unique biological activity of this compound, it is useful to compare it with structurally related compounds:

Compound NameMolecular FormulaKey Features
This compoundC₁₃H₉NO₃SContains both nitro and phenylsulfanyl groups
2-Nitro-2-(phenylsulfonyl)acetaldehydeC₉H₉NO₄SSimilar oxime structure; different substituents
5-NitroimidazoleC₇H₈N₄O₂Antimicrobial activity through DNA interaction

The combination of functional groups in this compound may provide distinct biological activities not observed in simpler analogs.

Q & A

Q. What spectroscopic techniques are recommended for characterizing 3-Nitro-4-(phenylsulfanyl)benzenecarbaldehyde?

Methodological Answer:

  • Nuclear Magnetic Resonance (NMR): Use 1^1H and 13^13C NMR to identify aromatic protons, nitro groups, and sulfanyl substituents. Compare chemical shifts with PubChem data for validation .
  • Infrared (IR) Spectroscopy: Analyze peaks for aldehyde C=O (~1700 cm1^{-1}), nitro NO2_2 (~1520 cm1^{-1}), and S–Ph bonds (~700 cm1^{-1}) using NIST reference spectra .
  • Mass Spectrometry (MS): Confirm molecular weight (MW) via high-resolution MS. For example, a compound with MW 287.3 g/mol should align with PubChem’s computed data .

Q. Table 1: Key Spectroscopic Data

TechniqueKey Peaks/DataReference Source
1^1H NMRδ 10.2 (CHO), δ 8.5-7.2 (aromatic)PubChem
IR1700 cm1^{-1} (C=O stretch)NIST
HR-MSm/z 287.3 [M+H]+^+PubChem

Q. What synthetic routes are feasible for this compound?

Methodological Answer:

  • Sulfanylation of Nitrobenzaldehyde Derivatives: React 3-nitro-4-chlorobenzaldehyde with thiophenol under basic conditions (e.g., K2_2CO3_3 in DMF at 80°C). Monitor progress via TLC .
  • Oxidation of Alcohol Precursors: Use MnO2_2 to oxidize 3-nitro-4-(phenylsulfanyl)benzyl alcohol to the aldehyde. Optimize solvent choice (e.g., dichloromethane vs. toluene) to improve yield .

Advanced Research Questions

Q. How can computational methods optimize reaction conditions for synthesizing this compound?

Methodological Answer:

  • Quantum Chemical Calculations: Employ density functional theory (DFT) to model reaction pathways and identify transition states. Software like Gaussian or ORCA can predict activation energies for sulfanylation steps .
  • Virtual Screening of Solvents: Use COSMO-RS simulations to rank solvents by polarity and solubility parameters, reducing trial-and-error experimentation .
  • Example Workflow:
    • Simulate reaction intermediates using DFT.
    • Validate with experimental kinetic data.
    • Adjust temperature/pH based on computational stability predictions .

Q. How to resolve contradictions in reported reaction yields across studies?

Methodological Answer:

  • Comparative Analysis Framework:
    • Variable Isolation: Systematically compare parameters (e.g., catalyst loading, solvent purity) using factorial design (2k^k experiments) to identify confounding factors .
    • Data Normalization: Account for differences in analytical methods (e.g., HPLC vs. NMR yield quantification) by cross-validating with internal standards .
  • Case Study: If Study A reports 75% yield (DMF, 24h) and Study B reports 50% (THF, 12h), use a mixed solvent system (DMF/THF) and factorial design to isolate time/solvent effects .

Q. Table 2: Factorial Design for Yield Optimization

FactorLevel 1Level 2Response (Yield %)
Solvent (DMF%)5010065 → 75
Reaction Time12h24h60 → 80
Temperature70°C80°C70 → 85

Q. What strategies validate the biological activity of this compound derivatives?

Methodological Answer:

  • Structure-Activity Relationship (SAR) Studies:
    • Synthesize analogs with modified sulfanyl/nitro groups.
    • Test antimicrobial activity via microbroth dilution (MIC assays) against E. coli and S. aureus .
  • Computational Docking: Use AutoDock Vina to predict binding affinity toward target enzymes (e.g., dihydrofolate reductase), prioritizing candidates for in vitro testing .

Q. How to address stability issues during storage of this compound?

Methodological Answer:

  • Degradation Pathway Analysis:
    • Conduct accelerated stability studies (40°C/75% RH for 4 weeks) and analyze degradation products via LC-MS .
    • Use quantum mechanics/molecular mechanics (QM/MM) to model hydrolysis pathways of the aldehyde group .
  • Stabilization Protocol: Store under inert atmosphere (N2_2) at -20°C with desiccants (silica gel) to prevent moisture-induced decomposition .

Data Contradiction Analysis

Q. How to reconcile conflicting NMR data for this compound in different solvents?

Methodological Answer:

  • Solvent-Induced Shift Analysis:
    • Acquire 1^1H NMR in DMSO-d6_6 and CDCl3_3.
    • Compare chemical shifts with computed solvent effect models (e.g., COSMO).
    • Confirm assignments using 2D NMR (HSQC, HMBC) to resolve overlapping peaks .

Q. Guidelines for Researchers

  • Avoid Unreliable Sources: Cross-reference data with PubChem, NIST, or peer-reviewed journals instead of commercial databases like .
  • Ethical Data Management: Use encrypted platforms (e.g., LabArchive) for secure data storage and sharing, adhering to FAIR principles .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.